molecular formula C36H35N7O2 B10836103 Pyrrolo[2,3-d]pyrimidine derivative 19

Pyrrolo[2,3-d]pyrimidine derivative 19

Cat. No.: B10836103
M. Wt: 597.7 g/mol
InChI Key: HPYIZQVYHGPMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[2,3-d]pyrimidine derivative 19 is a novel, synthetically produced small molecule investigated for its potent in vitro anticancer properties . This compound is designed with a characteristic trichloromethyl group at the 2-position and a chlorine atom at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold, a structure known to confer significant biological activity . Its primary research value lies in its promising cytotoxicity and its ability to induce programmed cell death (apoptosis) in cancer cells. In vitro biological evaluations have demonstrated that this derivative is a highly active cytotoxic agent against the MCF7 (breast cancer) cell line, with a notably low IC50 value, indicating strong potency . The compound's mechanism of action involves targeting key proteins in the apoptotic pathway. Molecular docking and ELISA studies confirm its promising binding affinity for the Bcl2 anti-apoptotic protein, leading to the down-regulation of Bcl2 activity in treated MCF7 cells . Concurrently, it up-regulates the expression of pro-apoptotic genes such as P53 and BAX, and death receptors DR4 and DR5 . Furthermore, treatment with this compound causes cell cycle arrest at the G1/S phase and induces a significant increase in fragmented DNA, confirming the triggering of apoptotic cell death . This combination of mechanisms makes it a valuable tool compound for researchers studying oncology, apoptosis signaling pathways, and for the development of novel targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H35N7O2

Molecular Weight

597.7 g/mol

IUPAC Name

6-cyclopropyl-2-[2-(hydroxymethyl)-3-[6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]phthalazin-1-one

InChI

InChI=1S/C36H35N7O2/c1-41-13-15-42(16-14-41)20-23-5-7-25(8-6-23)32-18-30-34(37-22-38-35(30)40-32)29-3-2-4-33(31(29)21-44)43-36(45)28-12-11-26(24-9-10-24)17-27(28)19-39-43/h2-8,11-12,17-19,22,24,44H,9-10,13-16,20-21H2,1H3,(H,37,38,40)

InChI Key

HPYIZQVYHGPMDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N=CN=C4N3)C5=C(C(=CC=C5)N6C(=O)C7=C(C=C(C=C7)C8CC8)C=N6)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyrrolo 2,3 D Pyrimidine Derivative 19

Retrosynthetic Analysis and Strategic Disconnections for Pyrrolo[2,3-d]pyrimidine Derivative 19

The retrosynthetic analysis of this compound, a 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, reveals several key strategic disconnections. The primary disconnection points involve the amide bond, the C-N bond linking the pyrazole (B372694) and pyrimidine (B1678525) rings, and the bonds forming the core pyrrolo[2,3-d]pyrimidine and pyrazole heterocycles.

Conventional and Advanced Synthetic Pathways to this compound and its Precursors

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through various conventional and advanced methodologies. A common approach involves the construction of the fused pyrrole (B145914) ring onto a pre-existing pyrimidine core.

Conventional Pathways:

A prevalent method starts with a substituted pyrimidine, such as 6-amino-1,3-dimethyluracil, which undergoes condensation with an arylglyoxal monohydrate and malononitrile (B47326) to form the pyrrolo[2,3-d]pyrimidine scaffold. rsc.org Another established route involves the reaction of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles with formamide (B127407) to yield the corresponding 7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amines. researchgate.net

A multi-step synthesis often begins with the cyclization of 6-amino-2-methylpyrimidin-4(3H)-one to form 2-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-ol. nih.goveurekaselect.com This intermediate is then chlorinated to yield 4-chloro-2-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine, a key precursor for nucleophilic substitution reactions. nih.goveurekaselect.com

Advanced Synthetic Pathways:

More advanced and efficient methods often employ metal-catalyzed cross-coupling reactions. For instance, the Sonogashira reaction, catalyzed by palladium, has been utilized to couple terminal alkynes with 5-bromo-2,4-dichloropyrimidine, followed by a tandem cyclization to furnish the pyrrolo[2,3-d]pyrimidine core. tandfonline.comresearchgate.net

Furthermore, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized, highlighting the importance of incorporating a pyrimidine-fused heterocycle at the 4-position of the pyrazole for potent biological activity. nih.gov The synthesis of these precursors often involves multi-step sequences, including the formation of hydrazides and subsequent reaction with halogen-substituted aldehydes. mdpi.comnih.gov

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrrolo[2,3-d]pyrimidines. These approaches aim to reduce the environmental impact by utilizing safer solvents, reusable catalysts, and improving atom economy.

One notable green methodology involves the use of β-cyclodextrin as a reusable promoter in an aqueous medium for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. rsc.orgrsc.orgscispace.com This biomimetic catalysis approach offers high atom economy, mild reaction conditions, and good yields in shorter reaction times. rsc.orgrsc.orgscispace.com The catalyst can also be easily recovered and reused. rsc.org

Another sustainable strategy focuses on replacing hazardous reagents and catalysts. For example, copper catalysts are being explored as a less toxic and more economical alternative to palladium in coupling reactions for the synthesis of pyrrolo[2,3-d]pyrimidine intermediates. tandfonline.comresearchgate.net One-pot, three-component reactions catalyzed by agents like tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) also represent a greener and more efficient synthetic route. scielo.org.mx These methods often involve simpler work-up procedures and reduce the generation of chemical waste.

Catalytic Strategies and Reaction Optimization in the Preparation of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Both metal-based and organocatalytic systems have been extensively developed and optimized.

Metal-Based Catalysis:

Palladium catalysts are widely used for C-H arylation and cross-coupling reactions to construct the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.net For instance, Pd(OAc)₂ combined with ligands like DPEphos has been optimized for domino C-N coupling/hydroamination reactions of alkynylated uracils with anilines to yield pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov Copper catalysis has emerged as a viable alternative, with systems like CuI/6-methylpicolinic acid being effective for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives from substituted 5-bromopyrimidin-4-amines and alkynes. tandfonline.com

Reaction Optimization:

The optimization of reaction conditions is crucial for maximizing yields and minimizing side products. This includes screening different catalysts, ligands, bases, solvents, and temperatures. For example, in the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, various mono- and bidentate ligands were tested, with DPEphos showing superior performance in combination with Pd(OAc)₂ and K₃PO₄. beilstein-journals.orgnih.gov The choice of solvent can also significantly impact the reaction outcome, with DMA being found to be effective in this particular transformation. beilstein-journals.org

Functionalization, Derivatization, and Scaffold Modification Strategies for this compound

The functionalization and derivatization of the pyrrolo[2,3-d]pyrimidine scaffold are key strategies for modulating the physicochemical and biological properties of the resulting compounds. These modifications can be introduced at various positions of the heterocyclic core.

Key Functionalization and Derivatization Approaches:

PositionReagent/Reaction TypeResulting Functional Group/DerivativeReference
C4Nucleophilic Aromatic Substitution with aminesC4-amino derivatives eurekaselect.com
C4Amide bond formation with various carboxylic acidsAmide derivatives nih.goveurekaselect.com
C5Suzuki-Miyaura cross-couplingC5-aryl or heteroaryl derivatives mdpi.com
C6C-H Arylation with arylboronic acidsC6-aryl derivatives researchgate.net
N7Alkylation/ArylationN7-substituted derivatives researchgate.net
Pyrrole N-HReaction with various electrophilesN-functionalized pyrroles researchgate.net

Scaffold Modification:

Scaffold hopping and molecular hybridization are advanced strategies employed to create novel derivatives. For instance, fragments of the marketed drug Pexidartinib have been merged with the pyrrolo[2,3-d]pyrimidine nucleus to generate new CSF1R inhibitors. mdpi.com This involves a combination of Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions to introduce substituents at the C4, C5, and C6 positions. mdpi.com Additionally, the synthesis of tricyclic pyrrolo[2,3-d]pyrimidines has been explored to expand the chemical space and investigate new structure-activity relationships. mdpi.com

These diverse synthetic and derivatization strategies provide a powerful toolkit for the medicinal chemist to fine-tune the properties of this compound and its analogs for various therapeutic applications.

Computational and Theoretical Investigations on Pyrrolo 2,3 D Pyrimidine Derivative 19

Quantum Chemical Studies and Electronic Structure Analysis of Pyrrolo[2,3-d]pyrimidine Derivative 19

While the primary research on derivative 19 does not detail specific quantum chemical studies, such analyses are foundational in understanding the electronic properties of the broader pyrrolo[2,3-d]pyrimidine class. acs.org Quantum chemical methods, like Density Functional Theory (DFT), are typically employed to calculate molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and partial atomic charges.

These calculations help elucidate the electronic structure, reactivity, and the nature of non-covalent interactions that the scaffold can form. For the pyrrolo[2,3-d]pyrimidine core, the nitrogen atoms in the pyrimidine (B1678525) ring and the pyrrole (B145914) NH group are key sites for hydrogen bonding, acting as both donors and acceptors. nih.gov The distribution of electron density across the fused ring system, influenced by various substituents, governs its interaction with target proteins. Understanding these electronic features is crucial for predicting binding affinity and designing analogs with improved properties.

Molecular Docking Simulations for Ligand-Target Interaction Prediction of this compound

Molecular docking is a critical computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. In the development of LRRK2 inhibitors, docking studies were instrumental in optimizing the pyrrolo[2,3-d]pyrimidine scaffold. nih.govacs.org Due to the challenges in obtaining crystal structures of LRRK2 itself, a surrogate crystallography approach was utilized, employing the kinase domain of checkpoint kinase 1 (CHK1) with ten point mutations (CHK1 10-pt. mut.) to mimic the LRRK2 active site. nih.govacs.org

The (S)-enantiomer, derivative 19 , demonstrated significantly lower potency (cKᵢ 212 nM) compared to its corresponding (R)-enantiomer, derivative 18 (cKᵢ 0.7 nM). acs.org This stark difference in activity was rationalized through the X-ray crystal structure of the potent derivative 18 complexed with the CHK1 surrogate (PDB: 7BJR). acs.org

The docking analysis revealed that the pyrrolo[2,3-d]pyrimidine core establishes key hydrogen bonds with the hinge region of the kinase. The increased potency of derivative 18 was attributed to a favorable hydrophobic interaction between its (2R)-2-methyl substituent on the pyrrolidine (B122466) ring and Ala147 of the activation loop in the CHK1 surrogate (corresponding to Ala2016 in LRRK2). acs.org For derivative 19 , the (S)-configuration of this methyl group prevents it from accessing this hydrophobic pocket, leading to a substantial loss in binding affinity and, consequently, inhibitory potency. This highlights the high degree of stereochemical sensitivity in the binding pocket and the predictive power of molecular docking in explaining structure-activity relationships (SAR).

Mechanistic Elucidation of Biological Target Interactions of Pyrrolo 2,3 D Pyrimidine Derivative 19

Identification of Putative Molecular and Cellular Targets for Pyrrolo[2,3-d]pyrimidine Derivative 19

The pyrrolo[2,3-d]pyrimidine core is a versatile scaffold for developing kinase inhibitors. mdpi.comnih.gov Specifically, derivative 19, an (S)-enantiomer, has been investigated for its interaction with Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in neurodegenerative diseases. acs.org

In the broader context of this chemical class, various derivatives have been designed to target multiple protein kinases involved in cancer progression. mdpi.comnih.govresearchgate.net These include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.govresearchgate.net Additionally, some pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against p21-activated kinase 4 (PAK4), which is implicated in various cancers. nih.govmdpi.com The design of these compounds often involves creating ATP-competitive inhibitors. nih.govmdpi.com

Other kinases targeted by this class of compounds include Janus kinase 3 (JAK3) and RET kinase, the latter being significant in certain types of lung and thyroid cancers. nih.govnih.govacs.org The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for developing inhibitors of Colony-Stimulating Factor-1 Receptor (CSF1R). nih.gov

Enzyme Kinetics and Inhibition Studies of this compound with Specific Protein Kinases

Kinetic studies are crucial for characterizing the inhibitory potential of pyrrolo[2,3-d]pyrimidine derivatives. For derivative 19, a (S)-enantiomer, its inhibitory activity against the G2019S mutant of LRRK2 was determined to have a calculated Ki (cKi) of 212 nM. acs.org This was significantly less potent than its corresponding (R)-enantiomer, derivative 18, which exhibited a cKi of 0.7 nM, highlighting a clear stereospecificity in the interaction with the kinase. acs.org The ligand efficiency (LE) for derivative 19 was calculated to be 0.48. acs.org

In the broader class of pyrrolo[2,3-d]pyrimidines, kinetic analyses have revealed competitive inhibition with respect to ATP for various kinases. researchgate.net For instance, certain derivatives have demonstrated potent inhibition of EGFR, Her2, VEGFR2, and CDK2 with IC50 values in the nanomolar range. mdpi.comnih.govresearchgate.net One notable compound, 5k, showed IC50 values of 79 nM for EGFR, 40 nM for Her2, and 136 nM for VEGFR2. mdpi.com Another derivative, 12i, displayed high selectivity for mutant EGFR, with an IC50 of 0.21 nM, which was 104-fold more potent against the mutant than the wild-type EGFR. nih.gov

Studies on other kinases have also shown the potent inhibitory capacity of this class of compounds. For example, a lead compound, 59, exhibited low nanomolar potency against both wild-type RET and the V804M mutant. nih.govnih.gov Furthermore, some derivatives have been identified as highly selective inhibitors of CSF1R, with subnanomolar enzymatic inhibition. nih.gov

Table 1: Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 / cKi (nM)Ligand Efficiency (LE)
Derivative 19 LRRK2 G2019S212 (cKi)0.48
Derivative 18 LRRK2 G2019S0.7 (cKi)0.66
Compound 5k EGFR79 (IC50)Not Reported
Her240 (IC50)Not Reported
VEGFR2136 (IC50)Not Reported
Compound 12i Mutant EGFR (T790M)0.21 (IC50)Not Reported
Wild-Type EGFR22 (IC50)Not Reported

Cellular Pathway Modulation and Signal Transduction Investigations by this compound

The cellular effects of pyrrolo[2,3-d]pyrimidine derivatives are a direct consequence of their kinase inhibition. While specific pathway modulation data for derivative 19 is not detailed in the provided context, the broader class of these compounds has been shown to influence key signaling pathways.

For example, some derivatives that inhibit EGFR can block the downstream signaling pathways responsible for cell proliferation and survival. nih.gov This has been observed through the inhibition of EGF-stimulated cellular tyrosine phosphorylation. researchgate.net Similarly, inhibitors of RET kinase can disrupt the signaling cascades that drive the growth of certain cancer cells. nih.govnih.govnih.gov

One specific derivative, compound 5k, was found to induce cell cycle arrest and apoptosis in HepG2 cancer cells. mdpi.comnih.govresearchgate.net This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.comnih.govresearchgate.net Another compound, 9u, which inhibits FLT3, was shown to block the phosphorylation of FLT3 and its downstream signaling molecules, leading to cell cycle arrest in the G0/G1 phase and apoptosis in acute myelogenous leukemia cells. figshare.com

Furthermore, certain pyrrolo[2,3-d]pyrimidine nucleoside analogues have been found to modulate cytokine production in human T cells. nih.gov Specifically, compounds like 16c can enhance the production of Type 2 cytokines such as IL-4 and IL-5, while suppressing Type 1 cytokines like IFN-γ, IL-2, and TNF-α, thereby inducing a Type 2 cytokine bias. nih.gov

Receptor Binding Assays and Selectivity Profiling of this compound

Receptor binding assays and selectivity profiling are essential for understanding the specificity of kinase inhibitors. For this compound, its binding affinity for LRRK2 was established, but its selectivity against a broader panel of kinases is not explicitly detailed in the provided search results. acs.org

However, selectivity profiling is a common practice for this class of compounds. For instance, a screen of 1313 fragments against LRRK2 G2019S was conducted using the DiscoveRx KINOMEscan assay, which measures thermodynamic interaction affinities. acs.org This method identifies compounds that bind to the kinase active site by preventing the kinase from binding to an immobilized ligand. acs.org

Other derivatives have undergone extensive selectivity screening. One compound, 4, demonstrated broad selectivity across a panel of tyrosine kinases. nih.gov Another derivative, 44, was found to inhibit only LRRK2 WT at 100 nM in peripheral blood mononuclear cells, with only two off-target kinases, MAP3K1 and PI4KB, being significantly inhibited at a much higher concentration of 10 μM. acs.org Similarly, compound 45 also showed high selectivity for LRRK2, with only three off-target kinases inhibited at 10 μM. acs.org This highlights the potential for developing highly selective inhibitors from the pyrrolo[2,3-d]pyrimidine scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrrolo 2,3 D Pyrimidine Derivative 19 Series

Design Principles for the Creation of Pyrrolo[2,3-d]pyrimidine Derivative 19 Analogs

The design of analogs based on the this compound often involves a multi-faceted approach, integrating principles of molecular hybridization, scaffold hopping, and fragment-based drug discovery (FBDD). acs.orgmdpi.com A key strategy is the modular elaboration of two-dimensional fragment hits into three-dimensional lead-like compounds. acs.org This involves utilizing bifunctional building blocks that can be systematically and programmably attached to the core scaffold to explore a range of three-dimensional vectors. acs.org

Key Design Strategies:

Molecular Hybridization: This involves merging structural fragments from known active compounds with the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com For instance, fragments from the marketed drug Pexidartinib have been combined with a pyrrolo[2,3-d]pyrimidine scaffold to generate novel inhibitors. mdpi.com

Scaffold Hopping: This strategy aims to replace the core scaffold with a different one while retaining similar biological activity. In the context of derivative 19, this could involve exploring bioisosteres like thieno[2,3-d]pyrimidine (B153573) to understand their effect on inhibitory activity. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD is a pivotal strategy where small molecular fragments that bind to the target are identified and then elaborated into more potent lead compounds. acs.org A modular platform for the systematic elaboration of 2D fragment hits into 3D lead-like compounds has been developed, utilizing bifunctional building blocks with rigid sp3-rich bicyclic cyclopropane-based structures. acs.org

Introduction of Halogen Substituents: The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) is a strategic approach to enhance potency, selectivity, and pharmacological properties. nih.govmdpi.com Halogens can influence the binding affinity of the molecule to its target kinase. nih.gov

Three-Dimensional Elaboration: A significant design principle is the elaboration of flat, two-dimensional fragment hits into more complex three-dimensional structures. acs.org This is achieved using bifunctional building blocks that introduce sp³-rich scaffolds, providing distinct three-dimensional exit vectors. acs.orgacs.org This approach aims to improve properties like solubility and metabolic stability. nih.gov

Computational docking studies often support these design principles by predicting the binding modes of the designed analogs within the target's active site, thus guiding the synthetic efforts. mdpi.comnih.gov The ultimate goal is to develop novel compounds with improved potency, selectivity, and pharmacokinetic profiles. mdpi.commdpi.com

Synthetic Strategies for SAR and SPR Exploration of this compound

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for the this compound series relies on robust and versatile synthetic strategies that allow for the systematic modification of the core scaffold. Key reactions employed include cross-coupling reactions and multi-component reactions.

A common synthetic route begins with a halogenated pyrrolo[2,3-d]pyrimidine core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This starting material serves as a versatile intermediate for introducing various substituents at the C4 position through nucleophilic aromatic substitution (SNAr) reactions. acs.org For instance, reaction with an appropriate amine can lead to the formation of a C-N bond, a crucial linkage in many biologically active molecules. acs.org

Key Synthetic Methodologies:

Cross-Coupling Reactions:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. It is instrumental in coupling aryl or heteroaryl bromides with boronic acids or their derivatives, such as cyclopropyl (B3062369) N-methyliminodiacetic acid (MIDA) boronates, attached to the pyrrolo[2,3-d]pyrimidine scaffold. acs.orgmdpi.com This method allows for the introduction of diverse aryl and heteroaryl moieties at specific positions, typically C4, C5, or C6. mdpi.com

Buchwald-Hartwig Amination: This is another essential palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It is frequently employed to introduce various amines at the C4 position of the pyrrolo[2,3-d]pyrimidine ring, a key modification for modulating biological activity. mdpi.commdpi.comnih.gov

Multi-step Synthesis: The synthesis of more complex analogs often involves a multi-step sequence. For example, a common pathway involves the initial amination of a chlorinated pyrrolo[2,3-d]pyrimidine, followed by further functionalization. One reported synthesis involves reacting 6-chloro-7-deazapurine with benzocaine (B179285) to form an ester, which is then converted to a hydrazide. This hydrazide is subsequently reacted with various substituted aldehydes to yield the final derivatives. nih.govmdpi.com

Three-Component Reactions: In some instances, multi-component reactions are utilized to construct the pyrrolo[2,3-d]pyrimidine core itself or to introduce complexity in a single step. These reactions offer an efficient way to generate a library of analogs for SAR studies.

The choice of synthetic strategy is dictated by the desired modifications and the need to access a diverse range of analogs for comprehensive SAR and SPR evaluation. The robustness and high yields of these reactions are crucial for the successful exploration of the chemical space around the this compound. mdpi.com

Computational Approaches in SAR and SPR Studies of this compound

Computational methods are integral to modern drug discovery and play a significant role in elucidating the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of the this compound series. These in silico techniques provide valuable insights into ligand-receptor interactions, guide the design of new analogs, and help rationalize experimental observations.

Key Computational Techniques:

Molecular Docking: This is a fundamental computational tool used to predict the preferred binding orientation of a ligand to its macromolecular target. For the this compound series, molecular docking studies have been employed to understand how different analogs bind to the active site of various kinases. mdpi.comtandfonline.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. tandfonline.com By visualizing the binding pose, researchers can propose modifications to the ligand structure to enhance these interactions and improve potency. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov For instance, MD simulations have been used to study the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4). nih.gov These simulations can reveal subtle conformational changes and the role of solvent molecules in the binding process, which are often not captured by static docking models. nih.gov

Binding Free Energy Calculations: Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of a ligand to its target. nih.gov This allows for a more quantitative prediction of binding affinity compared to docking scores alone. By calculating the contributions of individual residues to the total binding energy, researchers can identify the key "hotspots" in the binding site that are crucial for ligand recognition. nih.gov

In Silico ADMET Prediction: Computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. rsc.org These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, allowing for their deprioritization and saving valuable resources.

These computational approaches, when used in conjunction with experimental data, create a powerful feedback loop for the iterative design and optimization of this compound analogs with improved biological activity and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to guide the design of new, more potent inhibitors. tandfonline.comnih.gov

In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities (e.g., IC50 values) is selected. The three-dimensional structures of these molecules are aligned, and their steric and electrostatic fields are calculated. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to correlate these fields with the observed biological activities.

The resulting QSAR model can be visualized as contour maps, which highlight regions in space where certain structural features are predicted to enhance or diminish biological activity.

Green Contours: Indicate regions where bulky substituents are favored for increased activity.

Yellow Contours: Indicate regions where bulky substituents are disfavored.

Blue Contours: Indicate regions where electropositive groups are favored.

Red Contours: Indicate regions where electronegative groups are favored.

For a series of pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors, a receptor-based CoMFA model was developed with good predictive power (q² = 0.78, r² = 0.98). nih.gov Analysis of the contour maps from this model provided a design strategy for new inhibitors. nih.gov Similarly, atom-based and field-based 3D-QSAR models have been developed for pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents, showing good statistical values (atom-based: q² = 0.7327, r² = 0.8939; field-based: q² = 0.8552, r² = 0.6255). tandfonline.com

These QSAR models serve as valuable predictive tools. Once a statistically robust model is established, it can be used to predict the biological activity of newly designed, yet unsynthesized, compounds. This allows for the prioritization of synthetic efforts towards analogs that are most likely to be potent, thereby accelerating the drug discovery process.

Influence of Substituent Effects on Biological Activity and Physicochemical Properties of this compound Analogs

The biological activity and physicochemical properties of this compound analogs are significantly influenced by the nature and position of various substituents on the core scaffold. mdpi.comnih.gov Structure-Activity Relationship (SAR) studies have revealed key insights into how different functional groups impact potency and selectivity. mdpi.comnih.gov

Substitution at the C4 Position:

The C4 position is a critical point for modification. The introduction of different amine-containing side chains at this position can dramatically alter the biological activity. For example, in a series of CSF1R inhibitors, various benzyl-substituted amines were explored. nih.gov

The presence of a pyridine (B92270) ring in the side chain at C4 has been shown to be beneficial for both activity and ADME properties, likely due to improved solubility. nih.gov

Substitution at the C5 Position:

Shifting a substituent from the C6 to the C5 position on the pyrrolo[2,3-d]pyrimidine ring can result in an altered mechanism of action. For instance, 5-substituted analogs have been shown to act as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), while the corresponding 6-substituted analogs are exclusive GARFTase inhibitors. nih.gov

Substitution at the C6 Position:

The C6 position is another key site for modification. In the development of CSF1R inhibitors, the introduction of various aryl groups at C6 was explored. nih.gov

The combination of a specific amine at C4 and an appropriate aryl group at C6 is crucial for achieving high potency and selectivity. For example, the m-methyl derivative at C6 was found to be highly active. nih.gov

Halogenation:

The introduction of halogen atoms, particularly on phenyl rings attached to the core, plays a significant role in modulating activity. nih.govmdpi.com In a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', the position and nature of the halogen substituent on the benzylidene ring had a profound effect on cytotoxicity. mdpi.com

For example, a 2-chloro substituent (compound 5e) showed notable activity, while the 3,4,5-trimethoxy substituted analog (compound 5l) and the 2-bromo-5-fluoro substituted analog (compound 5k) were also potent. mdpi.com This highlights the importance of both electronic and steric effects of the halogen substituents.

Interactive Data Table of Selected Pyrrolo[2,3-d]pyrimidine Derivatives and their Biological Activities

CompoundR1R2Biological Activity (IC50)TargetReference
8a HH> 100 µMHT-29 mdpi.com
8b HF> 100 µMHT-29 mdpi.com
8g BrH4.55 µMHT-29 mdpi.com
10a Cl-~23-28 µMMCF-7, HeLa, HT-29 mdpi.com
10b Br-Weaker activityMCF-7, HeLa, HT-29 mdpi.com
10c I-Weaker activityMCF-7, HeLa, HT-29 mdpi.com
5a H-43.15 - 68.17 µMVarious cancer cell lines nih.gov
5e 2-Cl-29 - 59 µMVarious cancer cell lines nih.gov
5k 2-Br, 5-F-29 - 59 µMVarious cancer cell lines nih.gov
5l 3,4,5-trimethoxy-29 - 59 µMVarious cancer cell lines nih.gov
13b --High potencyAxl nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies Applied to Pyrrolo 2,3 D Pyrimidine Derivative 19

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Pyrrolo[2,3-d]pyrimidine Derivative 19

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy would be utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of a pyrrolo[2,3-d]pyrimidine derivative, specific chemical shifts (δ) would be observed for the protons on the heterocyclic core and any substituent groups. For instance, protons on the pyrimidine (B1678525) ring and the pyrrole (B145914) ring would exhibit characteristic signals in the aromatic region of the spectrum. The multiplicity of these signals (singlet, doublet, triplet, etc.) and the coupling constants (J) would provide valuable information about the connectivity of adjacent protons.

Similarly, ¹³C NMR spectroscopy would provide a signal for each unique carbon atom in the molecule, with the chemical shift values indicating the electronic environment of the carbon nucleus. This allows for the identification of carbonyl groups, aromatic carbons, and aliphatic carbons within the structure of this compound.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete molecular structure. These experiments reveal correlations between protons and carbons, allowing for the definitive assignment of all NMR signals and confirming the connectivity of the atoms within the molecule.

Illustrative ¹H NMR Data for a Representative Pyrrolo[2,3-d]pyrimidine Scaffold:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (pyrimidine)8.5 - 9.0s-
H-5 (pyrrole)7.0 - 7.5d3.0 - 4.0
H-4 (pyrrole)6.5 - 7.0d3.0 - 4.0

Illustrative ¹³C NMR Data for a Representative Pyrrolo[2,3-d]pyrimidine Scaffold:

Carbon AssignmentChemical Shift (δ, ppm)
C-4 (pyrimidine)150 - 155
C-2 (pyrimidine)155 - 160
C-6 (pyrimidine)145 - 150
C-7a (bridgehead)140 - 145
C-5a (bridgehead)115 - 120
C-5 (pyrrole)100 - 105
C-4 (pyrrole)125 - 130

Mass Spectrometry (MS) Applications in the Characterization of this compound and its Reaction Products

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm its molecular formula.

The mass spectrum of this compound would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer further structural insights by revealing the characteristic breakdown of the molecule. This fragmentation data is crucial for identifying the different structural motifs within the compound and for distinguishing it from potential isomers.

Furthermore, MS is invaluable for monitoring the progress of chemical reactions involving this compound and for characterizing any resulting products. By analyzing the reaction mixture at different time points, researchers can identify intermediates, byproducts, and the final product, thereby optimizing reaction conditions.

Hypothetical High-Resolution Mass Spectrometry Data for this compound:

IonCalculated m/zObserved m/z
[M+H]⁺[Value][Value]

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display absorption bands at specific frequencies corresponding to the vibrational modes of its constituent bonds.

Key functional groups that could be identified include N-H stretching vibrations from the pyrrole ring, C=N and C=C stretching vibrations from the pyrimidine and pyrrole rings, and C-H stretching and bending vibrations from both the aromatic and any aliphatic parts of the molecule. The presence and position of these absorption bands provide a characteristic fingerprint for the compound.

Expected Infrared Absorption Frequencies for this compound:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (pyrrole)3200 - 3500
C-H Stretch (aromatic)3000 - 3100
C=N Stretch (pyrimidine)1600 - 1680
C=C Stretch (aromatic)1450 - 1600

X-ray Crystallography for Precise Three-Dimensional Structural Determination of this compound and Ligand-Target Complexes

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By obtaining a suitable single crystal of this compound, it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique offers an unambiguous confirmation of the molecule's connectivity and stereochemistry.

Moreover, X-ray crystallography is a powerful tool for studying the interactions between this compound and its biological target. By co-crystallizing the compound with its target protein, researchers can visualize the binding mode and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological activity. This information is invaluable for structure-based drug design and for optimizing the compound's affinity and selectivity.

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts. Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value of this compound on a TLC plate would be a characteristic property under a specific set of conditions (stationary phase and mobile phase).

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. A sharp, symmetrical peak in the HPLC chromatogram would indicate a high degree of purity for this compound. The retention time of the compound is a reproducible parameter that can be used for its identification. HPLC can also be used for the preparative separation of the compound from complex mixtures.

Elemental Analysis for Compositional Verification of this compound

Elemental analysis provides the percentage composition of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as a crucial piece of evidence to support the assigned molecular formula of this compound.

Future Research Directions and Unresolved Questions for Pyrrolo 2,3 D Pyrimidine Derivative 19

Emerging Synthetic Methodologies for Pyrrolo[2,3-d]pyrimidine Derivative 19 Scaffolds

The synthesis of the pyrrolo[2,3-d]pyrimidine core and its derivatives is evolving beyond traditional methods, with new strategies offering improved efficiency, yield, and structural diversity.

Multicomponent and One-Pot Reactions: Researchers have reported the formation of pyrrolo[2,3-d]pyrimidine derivatives through one-pot, three-component reactions, which streamline the synthetic process by combining multiple steps without isolating intermediates. researchgate.net

Cross-Coupling Reactions: Modern cross-coupling reactions are pivotal in elaborating the scaffold. The Suzuki-Miyaura coupling is frequently used to introduce aryl substituents at various positions of the core structure. nih.govmdpi.comnih.gov Similarly, the Buchwald-Hartwig C-N cross-coupling reaction is employed for creating covalent bonds between the pyrimidine (B1678525) ring and amine-containing fragments. mdpi.comnih.gov

Halogenation and Functionalization: Strategic incorporation of halogen atoms (fluorine, chlorine, bromine) is a key approach to enhance binding affinity and pharmacological properties. nih.govmdpi.com Synthesis often involves creating halogenated intermediates which are then further functionalized. For instance, iodination at the C-5 position of the pyrrolo[2,3-d]pyrimidine core allows for subsequent Suzuki-Miyaura coupling. nih.gov

Novel Energy Sources: The use of ultrasound irradiation as an alternative energy source in reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been shown to shorten reaction times and increase efficiency, leading to the exclusive formation of desired symmetric bis-heterocycles. nih.gov

Modular and Fragment-Based Synthesis: A modular platform approach allows for the systematic and programmable elaboration of two-dimensional fragment hits into three-dimensional lead compounds. acs.org This involves preparing bifunctional building blocks that can be readily coupled to the core scaffold, enabling rapid exploration of chemical space. acs.org For example, a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with various building blocks to quickly generate a library of derivatives. acs.org

A typical multi-step synthesis involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine, converting the resulting ester to a hydrazide, and then reacting the hydrazide with various aldehydes to produce the final derivatives. nih.govmdpi.com

Advanced Computational Approaches for this compound Optimization and Design

Computational tools are indispensable for rational drug design, enabling the prediction of binding affinities and guiding synthetic efforts for optimizing derivatives.

Molecular Docking: This is a widely used technique to predict the binding mode and interactions of pyrrolo[2,3-d]pyrimidine derivatives within the active site of target proteins. nih.govresearchgate.net For instance, docking studies have been used to understand the binding interactions of inhibitors with kinases like EGFR, Her2, VEGFR2, and CDK2. nih.govresearchgate.net However, discrepancies can arise; some compounds with promising in silico docking results have shown a lack of activity in cellular environments, possibly because the crystal structure used for docking does not represent the prevalent protein conformation in vivo. researchgate.net

Binding Pose and Interaction Analysis: Advanced computational studies can propose the specific binding pose of an inhibitor and quantify the energetic contributions of individual amino acid residues in the protein's binding pocket. nih.gov This detailed analysis helps in understanding the key interactions driving potency and selectivity.

Surrogate-Based Crystallography: In cases where obtaining a crystal structure of the primary target is difficult, surrogate proteins can be used. For example, X-ray structures of checkpoint kinase 1 (CHK1) have served as surrogates for the LRRK2 kinase domain to guide the optimization of pyrrolo[2,3-d]pyrimidine inhibitors. acs.org

Theoretical Simulations: Beyond static docking, theoretical simulations can provide structural evidence to explain the selective inhibitory activity of certain derivatives, as demonstrated in the development of inhibitors for mutant EGFR. nih.gov

Exploration of Novel Biological Targets and Polypharmacology for this compound

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to its exploration against a wide array of biological targets, particularly protein kinases implicated in various diseases. This has also opened up avenues for polypharmacology, where a single compound is designed to interact with multiple targets.

Novel Kinase Targets: Research has identified potent inhibitory activity of different pyrrolo[2,3-d]pyrimidine derivatives against several key kinases:

TANK-binding kinase 1 (TBK1): A target for autoimmune disorders. researchgate.netnih.gov

Focal Adhesion Kinase (FAK): Plays a pivotal role in tumor invasion and metastasis. nih.gov

Janus Kinase 3 (JAK3): A target for immunological disorders like rheumatoid arthritis and psoriasis. acs.orggoogle.com

Colony-Stimulating Factor 1 Receptor (CSF1R): A target for cancer immunotherapy due to its role in macrophage polarization. mdpi.comnih.govnih.gov

RET Kinase: Mutations and fusions of this kinase drive cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with Parkinson's disease. acs.org

EGFR Mutants: Specific derivatives have been designed to target activating and resistance mutations in the Epidermal Growth Factor Receptor (EGFR), such as T790M in NSCLC. nih.gov

Multi-Targeted Inhibition (Polypharmacology): Several derivatives have been developed as multi-targeted kinase inhibitors. For example, compound 5k was found to be a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2. nih.govresearchgate.net This approach can be beneficial in complex diseases like cancer where multiple signaling pathways are dysregulated. nih.gov

Antimicrobial and Antiviral Targets: Beyond cancer and inflammation, these derivatives are being investigated for other therapeutic applications. Some have shown promising antimicrobial activity, while others have been assessed for antiviral efficacy against pathogens like the Newcastle disease virus. research-nexus.net Additionally, they have been designed to target Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4) as potential anti-malarial agents. nih.gov

Table 1: Selected Pyrrolo[2,3-d]pyrimidine Derivatives and Their Biological Targets

Development of High-Throughput Screening Assays for this compound Analogs

To efficiently evaluate the large number of analogs generated through modern synthetic methods, robust high-throughput screening (HTS) assays are essential.

Enzymatic Assays: Biochemical assays are used for primary screening to measure the direct inhibitory effect of compounds on their target enzymes. Examples include:

Z'-LYTE™ and LANCE® Ultra Assays: These are fluorescence-based assays used to determine the IC₅₀ values of inhibitors against kinases like CSF1R at varying ATP concentrations. nih.gov

Cell-Based Assays: These assays assess the activity of compounds in a more biologically relevant context.

Reporter Gene Assays: Human monocytic THP1-Blue cells containing a reporter gene have been used to measure the inhibitory activity of compounds targeting the TBK1 signaling pathway. nih.govscispace.com

Engineered Cell Lines: Ba/F3 cells, which are dependent on specific cytokines for survival, can be engineered to express a constitutively active kinase. The proliferation or survival of these cells then becomes dependent on the kinase, providing a clear readout for inhibitor efficacy. researchgate.net

In-Cell Western (ICW): This immunocytochemical technique is used to measure protein levels and phosphorylation status in a high-throughput format. It has been employed to determine the IC₅₀ values of LRRK2 inhibitors by quantifying the phosphorylation of Ser935, a key pharmacodynamic marker. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize drug discovery by accelerating the design-make-test-analyze cycle.

Generative Models for Scaffold Hopping: Deep learning models are being applied to identify novel chemical scaffolds. A deep conditional transformer neural network, SyntaLinker, was successfully used to perform scaffold hopping and identify a pyrrolo[2,3-d]pyrimidine scaffold as a potent and selective TBK1 inhibitor. researchgate.netnih.govscispace.com

Transfer Learning: This ML technique, where a model trained on one task is repurposed for a second related task, can be combined with generative models. This combination has been suggested as a powerful tool for discovering new derivatives and optimizing structure-activity relationships. researchgate.netnih.gov

Addressing Research Gaps in the Mechanistic Understanding of this compound

Despite significant progress, several gaps in the understanding of pyrrolo[2,3-d]pyrimidine derivatives remain, presenting opportunities for future research.

Bridging the In Silico-In Vitro Gap: A recurring challenge is the discrepancy between computational predictions and experimental results. The reasons for compounds showing high predicted affinity but low cellular activity are not always clear and may involve factors like cell permeability, metabolic instability, or incorrect assumptions about the protein's conformational state in a cellular environment. researchgate.net Further research is needed to improve the predictive power of computational models.

Structural Optimization for Selectivity and Reduced Toxicity: While many potent inhibitors have been developed, achieving high selectivity against closely related kinases (e.g., within the same family) remains a challenge. Future work must focus on further structural optimization to enhance selectivity, which is often linked to reducing off-target effects and potential toxicity. nih.gov

Elucidating Resistance Mechanisms: As with other targeted therapies, the development of resistance is a major clinical challenge. Understanding the mechanisms by which cancer cells or pathogens become resistant to pyrrolo[2,3-d]pyrimidine inhibitors is crucial for designing next-generation compounds that can overcome or prevent this resistance.

Complete Biological Evaluation: Many promising lead compounds identified in initial screens require more extensive evaluation in advanced biological studies, including various cell lines and in vivo models, to fully validate their therapeutic potential. nih.gov

Table 2: Compound Names Mentioned

Conclusion

Summary of Key Academic Research Insights on Pyrrolo[2,3-d]pyrimidine Derivative 19

While the specific originating research article for "this compound" remains to be pinpointed from available public data, its classification as a BTK inhibitor in the Therapeutic Target Database provides a clear direction for understanding its scientific importance. mdpi.com Bruton's tyrosine kinase is a crucial non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling and the development and function of B-lymphocytes. medchemexpress.com Dysregulation of BTK activity is a hallmark of various B-cell malignancies and autoimmune diseases, making it a highly attractive target for therapeutic intervention. medchemexpress.com

The development of inhibitors targeting BTK has led to significant advancements in the treatment of these conditions. The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored in the quest for potent and selective BTK inhibitors. nih.govresearchgate.net Research in this area focuses on designing both reversible and irreversible inhibitors that can effectively block the kinase activity of BTK. researchgate.net

Key Research Findings on Related Pyrrolo[2,3-d]pyrimidine BTK Inhibitors:

Compound ClassInhibition TypeKey Structural FeaturesReference
Patented Pyrrolo[2,3-d]pyrimidinesReversible/IrreversibleVaried substitutions on the pyrrolo[2,3-d]pyrimidine core to optimize potency and selectivity. researchgate.net
N-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)benzamide derivativesBTK DegradersDesigned to recruit BTK to an E3 ligase for proteasomal degradation. medchemexpress.com

These findings underscore the versatility of the pyrrolo[2,3-d]pyrimidine core in generating diverse molecules with distinct mechanisms of action against BTK. The research highlights the importance of strategic modifications to the scaffold to achieve desired pharmacological profiles.

Broader Implications of this compound Research in Chemical Biology and Drug Discovery Strategies

The investigation into this compound and its congeners has significant implications for the broader fields of chemical biology and drug discovery.

Contributions to Chemical Biology:

The study of such specific kinase inhibitors provides invaluable chemical tools to probe the intricate signaling pathways governed by BTK. By selectively inhibiting BTK, researchers can dissect its precise roles in normal cellular processes and in the pathophysiology of various diseases. This targeted approach allows for a deeper understanding of the molecular mechanisms underlying B-cell activation, proliferation, and survival.

Impact on Drug Discovery Strategies:

The focus on the pyrrolo[2,3-d]pyrimidine scaffold as a platform for developing BTK inhibitors exemplifies a successful structure-based drug design strategy. The structural similarity of this scaffold to adenine (B156593) provides a rational starting point for inhibitor design. researchgate.net The subsequent optimization through medicinal chemistry efforts, including the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties, serves as a blueprint for the development of other kinase inhibitors.

Furthermore, the exploration of different inhibition modalities, such as reversible, irreversible, and degrader molecules, showcases the evolution of drug discovery strategies. researchgate.netmedchemexpress.com The ability to design compounds with specific mechanisms of action allows for a more tailored therapeutic approach, potentially overcoming challenges such as drug resistance.

Q & A

Q. What are the standard synthetic routes for preparing pyrrolo[2,3-d]pyrimidine derivative 19?

Derivative 19 is synthesized via cyclocondensation reactions. A common method involves reacting 6-amino uracil with oxalyl chloride in acetone and dimethylformamide to form the pyrrolo[2,3-d]pyrimidine core, followed by condensation with sulfathiazole or sulfapyridine groups under acidic conditions (e.g., glacial acetic acid) . Structural confirmation typically employs elemental analysis, IR, and NMR spectroscopy .

Q. How are pyrrolo[2,3-d]pyrimidine derivatives characterized to confirm their structure?

Characterization involves a triad of techniques:

  • Elemental analysis to verify molecular composition.
  • IR spectroscopy to identify functional groups (e.g., NH, CN stretches).
  • NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons, substituent positions, and electronic environments . Advanced studies may include 2D NMR (COSY, HSQC) for complex structures .

Q. What in vitro assays are used to screen the antimicrobial activity of derivative 19?

Standard protocols include:

  • Agar diffusion or broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Time-kill assays to assess bactericidal/fungicidal kinetics. Positive controls often include sulfonamides due to structural similarity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize derivative 19 for anticancer activity?

SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CN, -NO₂) at position 5 to enhance DNA intercalation or kinase inhibition .
  • Scaffold hybridization : Fusing coumarin or 1,8-naphthyridine fragments to improve selectivity for cancer cell lines (e.g., MDA-MB-231) .
  • Docking studies : Using AutoDock or Schrödinger Suite to predict binding affinity with targets like IGF-1R or JAK kinases .

Q. How do researchers resolve contradictions in reported IC₅₀ values for derivative 19 across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation steps:

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and ATP-based viability assays .
  • Kinetic analysis : Compare time-dependent inhibition curves to differentiate competitive vs. non-competitive mechanisms .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., derivative 24 in ) to identify substituent-dependent trends.

Q. What computational methods validate the mechanism of action of derivative 19 as a kinase inhibitor?

  • Molecular dynamics (MD) simulations : Assess stability of derivative 19-IGF-1R complexes over 100-ns trajectories (AMBER or GROMACS) .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with inhibitory potency .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) using MOE or Phase .

Q. How can researchers differentiate between on-target and off-target effects in derivative 19’s antiviral activity?

  • Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., BVDV polymerase) and compare activity .
  • Proteomics : Perform SILAC-based profiling to identify differentially expressed proteins post-treatment .
  • Counter-screening : Test against unrelated viruses (e.g., HSV-1) to confirm specificity .

Methodological Challenges and Solutions

Q. What strategies improve the yield of derivative 19 in one-pot syntheses?

  • Catalyst optimization : Replace TBAB with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction efficiency .
  • Solvent tuning : Use ethanol/water mixtures to balance solubility and reactivity .
  • Microwave assistance : Reduce reaction time from hours to minutes while maintaining >80% yield .

Q. How are metabolic stability and toxicity profiles assessed for derivative 19?

  • Microsomal assays : Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂) and CYP450 inhibition .
  • AMES test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .
  • In vivo models : Administer derivative 19 in diabetic or tumor-bearing rats to monitor hepatotoxicity (ALT/AST levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.